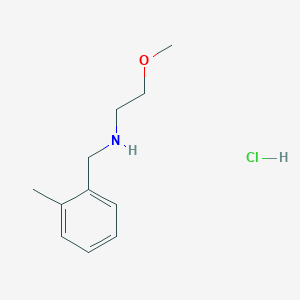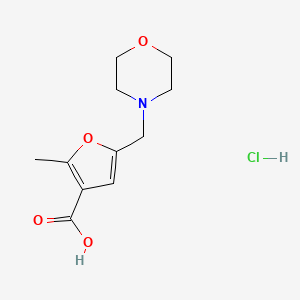amine hydrochloride CAS No. 1158483-97-6](/img/structure/B3086077.png)
[(4-Bromophenyl)methyl](propyl)amine hydrochloride
Overview
Description
“(4-Bromophenyl)methylamine hydrochloride” is a chemical compound with the CAS Number: 150869-52-6 . Its molecular weight is 228.13 . The IUPAC name for this compound is N-(4-bromobenzyl)-1-propanamine .
Molecular Structure Analysis
The InChI code for “(4-Bromophenyl)methylamine hydrochloride” is 1S/C10H14BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis and Antioxidant Activity
(4-Bromophenyl)methylamine hydrochloride has been utilized in the synthesis of complex organic compounds. For instance, it was used in the synthesis of 4-(3-bromophenyl)-5-metoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one hydrochloride. The derivative compounds exhibited significant antioxidant activity, particularly in inhibiting superoxide generation in mitochondria both in liver and tumor tissues in rats, indicating potential therapeutic applications (Kushnir et al., 2015).
Antihypertensive Activities
Research has also shown the importance of (4-Bromophenyl)methylamine hydrochloride derivatives in medicinal chemistry. For example, derivatives of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), where the structure was modified to introduce halogen, methyl, and cyano groups, exhibited strong blocking and moderate to good antihypertensive activities. These findings underscore the potential of these derivatives in developing new therapeutic agents (Xi et al., 2011).
Nonlinear Optical Studies
The compound has also found use in materials science, particularly in the study of nonlinear optical properties. A crystal synthesized using a derivative, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA), exhibited considerable nonlinear optical properties, which are crucial for applications in photonics and optical communication (Tamer et al., 2016).
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h3-6,12H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYZSKHQEGZEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Pyridin-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B3086006.png)


![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086022.png)
amine hydrochloride](/img/structure/B3086028.png)
amine hydrochloride](/img/structure/B3086029.png)
![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)
![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086050.png)
amine hydrochloride](/img/structure/B3086063.png)
![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086072.png)
![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3086076.png)